molecular formula C14H28O3 B141564 11-Hydroxytetradecanoic acid CAS No. 2034-56-2

11-Hydroxytetradecanoic acid

Cat. No.: B141564
CAS No.: 2034-56-2
M. Wt: 244.37 g/mol
InChI Key: DMCZWEUMVOFXBT-UHFFFAOYSA-N
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Description

11-Hydroxytetradecanoic acid is a long-chain fatty acid with the molecular formula C14H28O3 It is characterized by the presence of a hydroxyl group at the 11th carbon position and a carboxylic acid group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hydroxytetradecanoic acid can be synthesized through various methods, including chemical synthesis and biocatalytic processes. One common method involves the hydroxylation of tetradecanoic acid using specific catalysts under controlled conditions. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst like a transition metal complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts such as enzymes. For example, porcine pancreas lipase can be used to catalyze the hydrolysis of racemic methyl 11-hydroxytetradecanoate in an aqueous medium. This method offers high enantioselectivity and yields optically pure enantiomers of the compound .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-ketotetradecanoic acid or 11-carboxytetradecanoic acid.

    Reduction: Formation of 11-hydroxytetradecanol.

    Substitution: Formation of various substituted tetradecanoic acid derivatives.

Scientific Research Applications

11-Hydroxytetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a component of bacterial lipopolysaccharides.

    Medicine: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Industry: Utilized in the production of bioplastics and fine chemicals.

Mechanism of Action

The mechanism of action of 11-Hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The hydroxyl group at the 11th position allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxytetradecanoic acid: Similar structure but with the hydroxyl group at the 2nd position.

    3-Hydroxytetradecanoic acid: Hydroxyl group at the 3rd position.

    11-Ketotetradecanoic acid: Ketone group at the 11th position instead of a hydroxyl group.

Uniqueness

11-Hydroxytetradecanoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with biological molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

11-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZWEUMVOFXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942494
Record name 11-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034-56-2
Record name 11-Hydroxytetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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